N-(4-isopropylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(4-isopropylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 4-nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a suitable benzyl halide reacts with the imidazole derivative.
Attachment of the 4-isopropylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its imidazole core.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro and isopropyl groups may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide: Lacks the nitrobenzyl group, potentially altering its biological activity.
N-(4-nitrophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: Contains an additional nitro group, which may affect its reactivity and applications.
N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide: Substitution of the nitro group with a methyl group, potentially changing its chemical properties.
Uniqueness
N-(4-isopropylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is unique due to the specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14(2)16-5-7-17(8-6-16)22-20(25)19-12-23(13-21-19)11-15-3-9-18(10-4-15)24(26)27/h3-10,12-14H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJGSJHZPEYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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